molecular formula C12H18ClNS B13200166 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride CAS No. 101768-81-4

4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride

Cat. No.: B13200166
CAS No.: 101768-81-4
M. Wt: 243.80 g/mol
InChI Key: AZEHGEQYOAWBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride involves various methods. One common approach is the reaction of 4-methylbenzenethiol with piperidine under appropriate conditions.

      Industrial Production: Information on large-scale industrial production methods is limited, as this compound is mainly used in research settings.

  • Chemical Reactions Analysis

      Reactivity: 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride can undergo several reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for the synthesis of more complex molecules.

      Biology: It may serve as a probe in biological studies or drug development.

      Medicine: While not directly used in medicine, its derivatives could have potential pharmacological applications.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • The exact mechanism by which 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride exerts its effects remains an area of ongoing research.
    • It may interact with specific molecular targets or pathways, but further investigation is needed.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperidine derivatives with thiol groups or related structures.

      Uniqueness: Highlighting its uniqueness would require a detailed comparison with specific analogs.

    Properties

    CAS No.

    101768-81-4

    Molecular Formula

    C12H18ClNS

    Molecular Weight

    243.80 g/mol

    IUPAC Name

    4-(4-methylphenyl)sulfanylpiperidine;hydrochloride

    InChI

    InChI=1S/C12H17NS.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H

    InChI Key

    AZEHGEQYOAWBMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)SC2CCNCC2.Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.